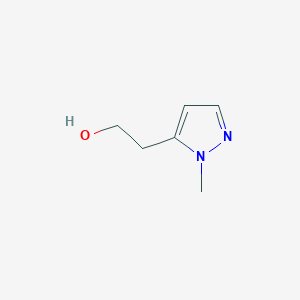

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Übersicht

Beschreibung

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions . The reaction proceeds as follows:

- Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution.

- Slowly add ethylene oxide to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Neutralize the reaction mixture with an acid, such as hydrochloric acid.

- Extract the product with an organic solvent, such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.

Major Products

Oxidation: 2-(1-methyl-1H-pyrazol-5-yl)ethanal or 2-(1-methyl-1H-pyrazol-5-yl)ethanoic acid.

Reduction: 2-(1-methyl-1H-pyrazol-5-yl)ethane.

Substitution: 2-(1-methyl-1H-pyrazol-5-yl)ethyl chloride or 2-(1-methyl-1H-pyrazol-5-yl)ethylamine.

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: As a potential therapeutic agent for the treatment of various diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-pyrazol-1-yl)ethanol: Lacks the methyl group on the pyrazole ring.

2-(1-methyl-1H-pyrazol-3-yl)ethanol: Has the hydroxyl group attached to a different carbon atom on the ethyl chain.

1-methyl-1H-pyrazol-5-ol: Has a hydroxyl group directly attached to the pyrazole ring.

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biologische Aktivität

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. The compound can be synthesized through several methods, including refluxing with various electrophiles in solvents like ethanol or acetic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 10.5 |

| This compound | HepG2 (Liver Cancer) | 8.7 |

These results suggest that the compound could inhibit cancer cell growth effectively, making it a candidate for further development as an anticancer agent .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines in cultured cells. The following table summarizes its activity compared to standard anti-inflammatory drugs:

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | 75% | Indomethacin (60%) |

| Aspirin | 50% | - |

The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Activity

Studies have reported that pyrazole derivatives possess antimicrobial properties. The following table presents data on the antibacterial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. As an enzyme inhibitor, it binds to active sites of enzymes involved in inflammatory and metabolic pathways, thereby modulating their activity. This interaction leads to decreased production of inflammatory mediators and reduced cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, in a preclinical model for cancer treatment. The study demonstrated that treatment with this compound resulted in significant tumor regression in mice bearing xenograft tumors, supporting its potential as an effective anticancer agent .

Eigenschaften

IUPAC Name |

2-(2-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVMMHAXQLTITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.